

AZD1940 Solution Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1940 is a potent, orally active synthetic agonist that targets both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Developed by AstraZeneca, it was initially investigated for the treatment of neuropathic pain due to its high affinity for these receptors.[1] AZD1940 was designed as a peripherally selective agonist, aiming to provide analgesic effects without the central nervous system side effects typically associated with cannabinoid agonists. [1] However, human clinical trials revealed that it produced centrally mediated side effects and did not demonstrate sufficient analgesic efficacy, leading to the discontinuation of its development.[1] Despite this, AZD1940 remains a valuable tool for in vitro and in vivo research aimed at understanding the pharmacology of the endocannabinoid system.

This document provides detailed protocols for the preparation of **AZD1940** solutions for research applications, summarizes its key characteristics, and outlines its signaling pathway and a general experimental workflow for its use in preclinical studies.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of **AZD1940** is presented in the table below.

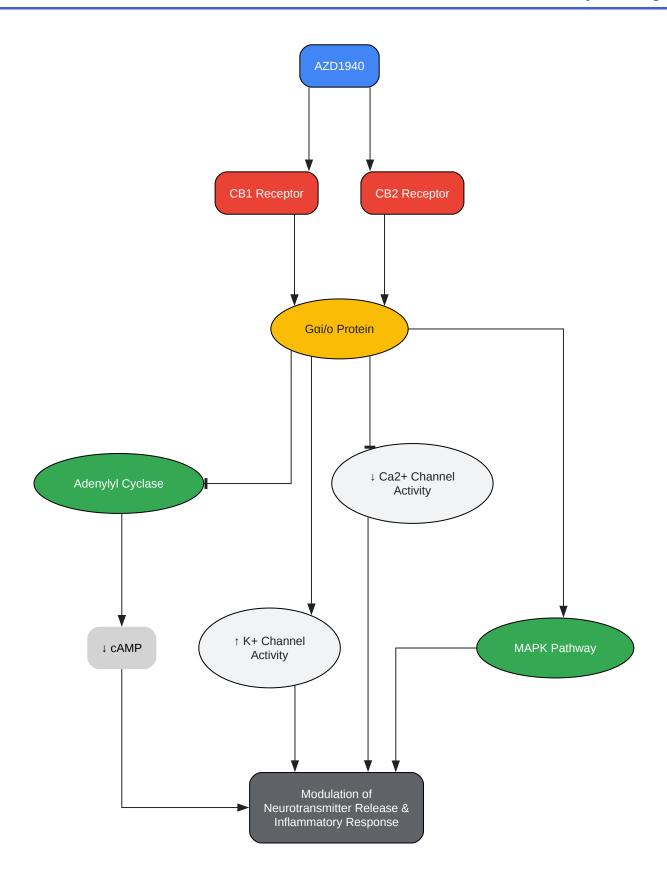


Property	Value	Reference
IUPAC Name	N-{1-[(4,4- difluorocyclohexyl)methyl]-2- (1,1-dimethylethyl)-1H- benzimidazol-5- yl}ethanesulfonamide	[1]
Molecular Formula	C20H29F2N3O2S	[1]
Molar Mass	413.53 g/mol	[1]
Binding Affinity (pKi)	Human CB1: 7.93, Human CB2: 9.06	[2]
Mechanism of Action	Full agonist at CB1 and CB2 receptors	[2]

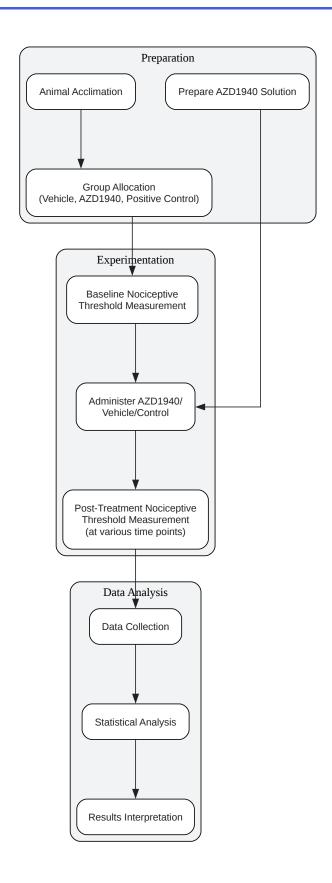
Signaling Pathway

AZD1940 exerts its effects by activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) predominantly coupled to the inhibitory G-protein, Gαi/o. Activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and inflammatory responses. The key steps in the signaling pathway are depicted in the diagram below.









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References

- 1. AZD-1940 Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
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